N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
Description
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring substituted with a bromopyrimidine group
Properties
Molecular Formula |
C15H19BrN6 |
|---|---|
Molecular Weight |
363.26 g/mol |
IUPAC Name |
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C15H19BrN6/c1-11-6-17-14(18-7-11)21(2)13-4-3-5-22(10-13)15-19-8-12(16)9-20-15/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
AFVQRWQLYSJFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the bromopyrimidine and piperidine intermediates. The bromopyrimidine can be synthesized through bromination of pyrimidine derivatives, while the piperidine ring can be constructed via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine group can participate in binding interactions, while the piperidine ring provides structural stability. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both bromopyrimidine and piperidine moieties. This combination of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
